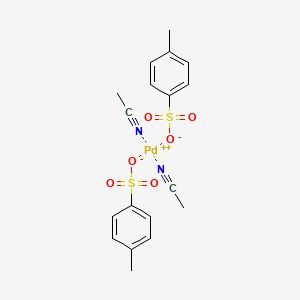

Bis(acetonitrile)palladium(II) p-toluenesulfonate

説明

Bis(acetonitrile)palladium(II) p-toluenesulfonate is an organometallic compound with the linear formula C18H20N2O6S2Pd . It is a yellow powder and is one of numerous organometallic compounds manufactured by American Elements under the trade name AE Organometallics™ . Organometallics are useful reagents, catalysts, and precursor materials with applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others .

Molecular Structure Analysis

The molecular structure of Bis(acetonitrile)palladium(II) p-toluenesulfonate is represented by the formula C18H20N2O6S2Pd . The compound is an adduct of two acetonitrile ligands with palladium (II) p-toluenesulfonate .Chemical Reactions Analysis

Bis(acetonitrile)palladium(II) p-toluenesulfonate is a newly developed Pd catalyst for the enantioselective intermolecular Heck reaction of tri-substituted alkenyl alcohols with aryl boronic acids .Physical And Chemical Properties Analysis

Bis(acetonitrile)palladium(II) p-toluenesulfonate is a yellow powder . It is air sensitive and should be stored in an inert atmosphere, under -20°C . The exact mass is 529.98 g/mol .科学的研究の応用

Catalytic Applications in Organic Synthesis

Bis(acetonitrile)palladium(II) chloride, a closely related compound, is utilized in catalyzing the cyclization of δ-alkenyl oximes to nitrones, leading to the synthesis of complex isoxazolidine-derived heterocycles. This process demonstrates high efficiency, with yields ranging from 81% to 85% (Frederickson et al., 1997).

Methoxycarbonylation of Olefins

Palladium(II) complexes, including those with p-toluenesulfonate, act as effective catalyst precursors in the selective methoxycarbonylation of ethylene and styrene. This process yields various propanoates, demonstrating the complex's utility in organic synthesis (Gusev et al., 2003).

Regioselective Alkylation of Indoles

The bis(acetonitrile)palladium(II) chloride complex efficiently catalyzes the regioselective alkylation of indoles with benzylic and allylic alcohols. This reaction occurs under moisture and air-insensitive conditions, highlighting the complex's versatility in organic synthesis (Das & Roy, 2013).

Hydrolysis and Structural Applications

In a study involving palladium-mediated hydrolysis of coordinated acetonitrile, a dinuclear palladium(II) species was synthesized. This research provides insights into the structural and molecular properties of palladium(II) complexes, essential for various applications in chemistry (Borriello et al., 2005).

Stereoselective and Regioselective Additions

Bis(acetonitrile) palladium dichloride is used to facilitate stereoselective and regioselective additions to alkyl-substituted 1,4-cyclohexadienes. The product complexes obtained are of significant importance in the field of organometallic chemistry (Soederberg et al., 1990).

Safety And Hazards

The compound is classified as toxic. It has hazard statements H331-H302-H312-H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

特性

IUPAC Name |

acetonitrile;4-methylbenzenesulfonate;palladium(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H8O3S.2C2H3N.Pd/c2*1-6-2-4-7(5-3-6)11(8,9)10;2*1-2-3;/h2*2-5H,1H3,(H,8,9,10);2*1H3;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNIFAQUPBJRCNL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#N.CC#N.CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].[Pd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O6PdS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(acetonitrile)palladium(II) p-toluenesulfonate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

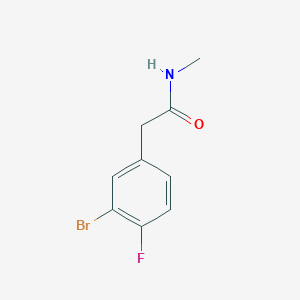

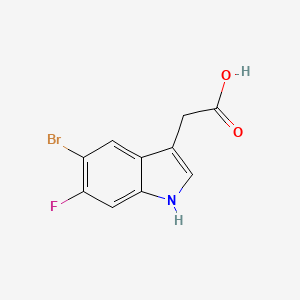

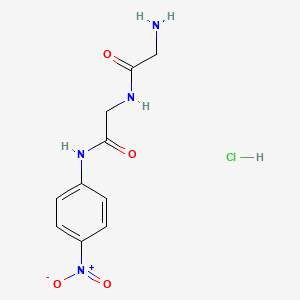

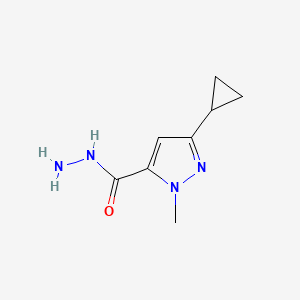

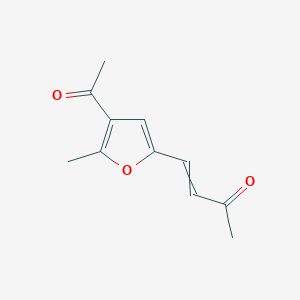

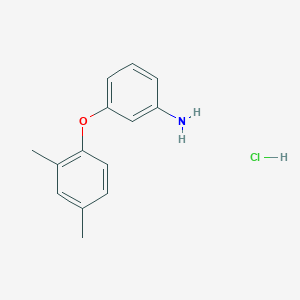

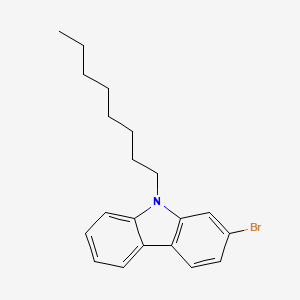

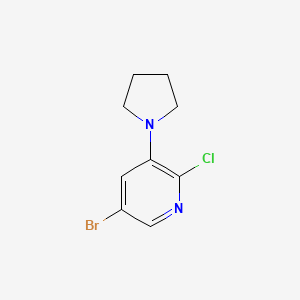

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3-Bromo-5-nitrophenyl)methyl]dimethylamine](/img/structure/B1449392.png)

![2-[1-(Propane-2-sulfonyl)-piperidin-4-yl]-ethanol](/img/structure/B1449397.png)

![tert-butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride](/img/structure/B1449399.png)